molecular formula C6H13NO2S B13197093 Methyl 3-[(2-aminoethyl)sulfanyl]propanoate

Methyl 3-[(2-aminoethyl)sulfanyl]propanoate

Cat. No.: B13197093
M. Wt: 163.24 g/mol
InChI Key: LARGPGMAIZMTGP-UHFFFAOYSA-N
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Description

Methyl 3-[(2-aminoethyl)sulfanyl]propanoate is an organosulfur compound featuring a methyl ester group, a propanoate backbone, and a 2-aminoethylthio substituent. Its reactivity and stability are influenced by the sulfanyl group and the ester moiety, which also dictate its solubility and toxicity profile .

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

methyl 3-(2-aminoethylsulfanyl)propanoate

InChI

InChI=1S/C6H13NO2S/c1-9-6(8)2-4-10-5-3-7/h2-5,7H2,1H3

InChI Key

LARGPGMAIZMTGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(2-aminoethyl)sulfanyl]propanoate can be synthesized through several methods. One common approach involves the reaction of 3-mercaptopropanoic acid with 2-aminoethanol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-aminoethyl)sulfanyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-[(2-aminoethyl)sulfanyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(2-aminoethyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The aminoethyl sulfanyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active sulfanyl compound, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Methyl 3-[(3-Aminopyridin-2-yl)sulfanyl]propanoate ()

  • Structure: Replaces the 2-aminoethyl group with a 3-aminopyridinyl moiety.
  • Properties :
    • Molecular weight: 212.27 g/mol (vs. ~193.25 g/mol estimated for the target compound).
    • Physical state: Liquid at room temperature.
    • Applications: Likely used in drug discovery due to the pyridine ring’s role in hydrogen bonding and bioavailability enhancement.

3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic Acid ()

  • Structure : Carboxylic acid analog of the target compound.
  • Properties :
    • Toxicity: Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation).
    • Stability: Likely less volatile than the ester due to hydrogen bonding from the carboxylic acid group.
  • Key Difference : The carboxylic acid group enhances water solubility but reduces lipid membrane permeability, limiting its utility in hydrophobic formulations compared to the ester derivative .

Methyl 3-[(6-Nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate ()

  • Structure: Incorporates a nitro-substituted quinazolinone ring.
  • Properties: Molecular weight: 385.39 g/mol. Crystallography: Monoclinic crystal system (P21/n) with intermolecular interactions stabilizing the lattice.

Physicochemical Properties and Solubility

Compound Molecular Weight (g/mol) Physical State Solubility Trends Key Functional Groups
This compound ~193.25 Likely liquid Moderate in polar solvents Ester, thioether, primary amine
Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate 212.27 Liquid High in polar aprotic solvents Ester, pyridine, amine
3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid 193.25 (acid form) Solid High in water, low in organics Carboxylic acid, thioether
Ethyl 3-(methylsulfonyl)propanoate () 180.22 Liquid High in organic solvents Sulfone, ester

Notes:

  • Solubility: The target compound’s ester group improves lipid solubility compared to its carboxylic acid analog, facilitating penetration into biological membranes. However, sulfonyl-containing analogs (e.g., Ethyl 3-(methylsulfonyl)propanoate) exhibit greater stability and solvent compatibility due to the sulfone group’s electron-withdrawing effects .
  • Toxicity: The primary amine in the target compound may contribute to higher acute toxicity (oral LD50 Category 4) compared to non-amine derivatives like methyl 3-(methoxycarbonylmethylthio)propionate () .

Biological Activity

Methyl 3-[(2-aminoethyl)sulfanyl]propanoate, also known by its CAS number 31163-57-2, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Chemical Formula : C₆H₁₃N₁O₂S
  • Molecular Weight : 163.24 g/mol
  • IUPAC Name : this compound
  • Appearance : Liquid
  • Storage Conditions : Room temperature

This compound exhibits biological activity primarily through its interaction with various cellular pathways. Its sulfanyl group may contribute to redox reactions, influencing cellular signaling mechanisms. Research indicates that compounds with similar structures can modulate enzyme activities and influence cell proliferation and apoptosis.

Biological Activities

  • Antitumor Activity :
    • A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound could induce cell cycle arrest and apoptosis in certain cancer types, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Effects :
    • Preliminary assays showed that this compound possesses antimicrobial properties against various bacterial strains. The compound's effectiveness varied based on concentration and the specific microbial target.
  • Neuroprotective Properties :
    • In neuropharmacological studies, this compound demonstrated protective effects against neurotoxicity induced by various agents, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of this compound on human colon cancer cells (DLD1). The compound was administered at varying concentrations (0, 10, 20, 50 μM) over a period of 48 hours. The findings are summarized in Table 1:

Concentration (μM)Cell Viability (%)
0100
1085
2070
5040

The results indicate a dose-dependent decrease in cell viability, supporting the hypothesis that this compound can effectively inhibit cancer cell growth.

Case Study 2: Antimicrobial Activity

In assessing antimicrobial properties, a disc diffusion method was employed against Staphylococcus aureus and Escherichia coli. The inhibition zones were measured as follows:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

These results suggest that this compound possesses significant antimicrobial activity, warranting further exploration for potential therapeutic applications.

Research Findings

Recent literature has highlighted various biological activities associated with this compound:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical for tumor growth and survival.
  • Cellular Uptake Mechanisms : Studies indicate that the compound is efficiently taken up by cells, which may enhance its therapeutic efficacy.

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